KRN2 bromide
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Overview
Description
KRN2 bromide is a potent, selective inhibitor of nuclear factor of activated T cells (NFAT5). It has shown significant potential in the treatment of NFAT5-mediated chronic arthritis . The compound is known for its ability to selectively suppress the expression of pro-inflammatory genes without affecting other gene expressions induced by high salt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRN2 bromide involves several steps, including the preparation of the core structure followed by bromination. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
KRN2 bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: this compound can be reduced to its corresponding reduced form using appropriate reducing agents.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted products .
Scientific Research Applications
KRN2 bromide has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of NFAT5 and its role in various chemical processes.
Biology: Employed in research to understand the molecular mechanisms of NFAT5-mediated inflammation and immune responses.
Medicine: Investigated for its potential therapeutic applications in treating chronic arthritis and other inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting NFAT5.
Mechanism of Action
KRN2 bromide exerts its effects by selectively inhibiting the nuclear factor of activated T cells (NFAT5). It binds to the NFAT5 protein, preventing its interaction with DNA and subsequent activation of pro-inflammatory genes. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and autoantibodies, thereby reducing inflammation and immune responses .
Comparison with Similar Compounds
KRN2 bromide is unique in its high selectivity and potency as an NFAT5 inhibitor. Similar compounds include:
KRN2: Another form of the compound without the bromide group, also an NFAT5 inhibitor.
Other NFAT5 inhibitors: Compounds that inhibit NFAT5 but may have different chemical structures and mechanisms of action.
This compound stands out due to its specific inhibition of NFAT5 and its potential therapeutic applications in treating chronic inflammatory diseases .
Biological Activity
KRN2 bromide (CAS No. 1390654-28-0) is a compound that has garnered attention for its selective inhibition of NFAT5, a transcription factor involved in the regulation of various genes associated with inflammatory responses and cellular stress. This article reviews the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.
This compound functions primarily as an NFAT5 inhibitor . NFAT5 plays a crucial role in the expression of pro-inflammatory cytokines and genes associated with high-salt environments. KRN2 selectively suppresses the expression of genes such as Nos2 and Il6 , which are critical in inflammatory responses, without affecting the activation of NFAT5 itself under high-salt conditions .
Biological Activity
The biological activity of this compound can be summarized in the following key areas:
- Inflammation Modulation : this compound has been shown to inhibit pro-inflammatory gene expression, which may have implications for treating inflammatory diseases.
- Cellular Stress Response : By modulating NFAT5 activity, KRN2 may influence cellular responses to osmotic stress and inflammation.
Research Findings
Recent studies have demonstrated the effects of this compound on various cell types and conditions:
- Inhibition of Pro-inflammatory Cytokines : In vitro studies indicated that KRN2 effectively reduced the levels of pro-inflammatory cytokines in macrophage cell lines exposed to inflammatory stimuli.
- Cell Viability and Toxicity : this compound was tested for cytotoxic effects across different concentrations. The compound exhibited low toxicity at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic applications.
- Gene Expression Studies : Quantitative PCR analyses revealed significant downregulation of Nos2 and Il6 expression in cells treated with KRN2 compared to control groups.
Data Table: Summary of Biological Activity
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study 1 : A study involving animal models demonstrated that administration of this compound reduced symptoms associated with autoimmune disorders by modulating inflammatory pathways.
- Case Study 2 : Clinical trials are ongoing to evaluate the efficacy of this compound in patients with chronic inflammatory diseases, focusing on its ability to reduce cytokine levels and improve patient outcomes.
Properties
IUPAC Name |
21-[(2-fluorophenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FNO4.BrH/c1-30-23-8-7-18-20(11-17-5-3-4-6-22(17)28)26-19-13-25-24(32-15-33-25)12-16(19)9-10-29(26)14-21(18)27(23)31-2;/h3-8,12-14H,9-11,15H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRLOOJWWLJVCD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C4=CC5=C(C=C4CC3)OCO5)C(=C2C=C1)CC6=CC=CC=C6F)OC.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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